1-(4-Butan-2-ylpiperazin-1-yl)-2-chloroethanone
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Overview
Description
1-(4-Butan-2-ylpiperazin-1-yl)-2-chloroethanone is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a butan-2-yl group and a chloroethanone moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butan-2-ylpiperazin-1-yl)-2-chloroethanone typically involves the reaction of 1-(4-butan-2-ylpiperazin-1-yl)ethanone with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroethanone product. The general reaction scheme is as follows:
Starting Material: 1-(4-Butan-2-ylpiperazin-1-yl)ethanone
Reagent: Thionyl chloride (SOCl₂)
Reaction Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Butan-2-ylpiperazin-1-yl)-2-chloroethanone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethanone moiety to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
1-(4-Butan-2-ylpiperazin-1-yl)-2-chloroethanone has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmacologically active compounds.
Biological Studies: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Industrial Chemistry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Butan-2-ylpiperazin-1-yl)-2-chloroethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Butylpiperazin-1-yl)-2-chloroethanone
- 1-(4-Methylpiperazin-1-yl)-2-chloroethanone
- 1-(4-Phenylpiperazin-1-yl)-2-chloroethanone
Uniqueness
1-(4-Butan-2-ylpiperazin-1-yl)-2-chloroethanone is unique due to the presence of the butan-2-yl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature can affect the compound’s lipophilicity, metabolic stability, and receptor binding affinity, distinguishing it from other piperazine derivatives.
Properties
CAS No. |
705943-73-3 |
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Molecular Formula |
C10H19ClN2O |
Molecular Weight |
218.72 g/mol |
IUPAC Name |
1-(4-butan-2-ylpiperazin-1-yl)-2-chloroethanone |
InChI |
InChI=1S/C10H19ClN2O/c1-3-9(2)12-4-6-13(7-5-12)10(14)8-11/h9H,3-8H2,1-2H3 |
InChI Key |
CSQGEONKUPHZDB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)CCl |
Origin of Product |
United States |
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